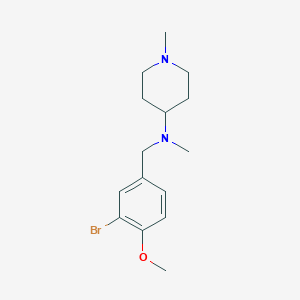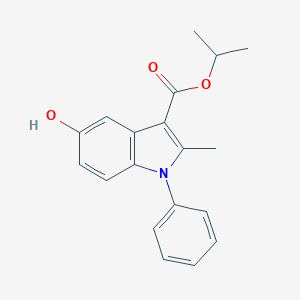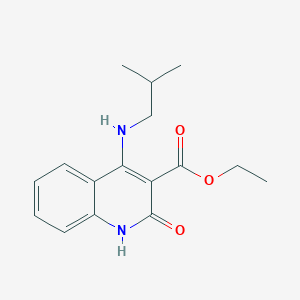
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine, also known as NBDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBDMP is a piperidine-based compound that has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. In
作用机制
The exact mechanism of action of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine is not fully understood. However, studies have suggested that N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine exerts its biological effects by modulating the activity of various neurotransmitters, including GABA and glutamate. N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to inhibit glutamate release, leading to its analgesic effects.
Biochemical and Physiological Effects:
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine exhibits anticonvulsant effects in animal models of epilepsy. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to exhibit analgesic effects in animal models of pain. N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has also been shown to exhibit anxiolytic effects in animal models of anxiety. Furthermore, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.
实验室实验的优点和局限性
One of the advantages of using N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in lab experiments is its ability to exhibit multiple biological effects, making it a versatile compound for studying various neurological and psychiatric disorders. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to have a relatively low toxicity profile, making it a safe compound for use in animal studies. However, one limitation of using N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine. One potential area of research is the development of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine-based drugs for the treatment of epilepsy, pain, anxiety, and other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and its effects on various neurotransmitters. Furthermore, studies are needed to investigate the potential therapeutic applications of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in various inflammatory and oxidative stress-related disorders. Finally, further research is needed to optimize the synthesis method of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and improve its solubility in water for use in various experimental settings.
合成方法
The synthesis of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine involves the reaction of 3-bromo-4-methoxybenzaldehyde with N,N-dimethylpiperidine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine as a white solid.
科学研究应用
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine exhibits anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological and psychiatric disorders. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to have anti-inflammatory and antioxidant properties, further expanding its potential therapeutic applications.
属性
产品名称 |
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine |
|---|---|
分子式 |
C15H23BrN2O |
分子量 |
327.26 g/mol |
IUPAC 名称 |
N-[(3-bromo-4-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H23BrN2O/c1-17-8-6-13(7-9-17)18(2)11-12-4-5-15(19-3)14(16)10-12/h4-5,10,13H,6-9,11H2,1-3H3 |
InChI 键 |
RDXYFCDWYSRNRC-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OC)Br |
规范 SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)
![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)
